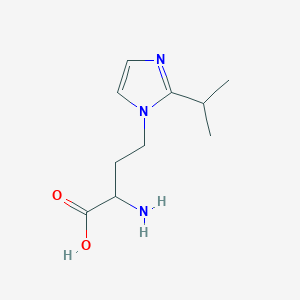
2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid, typically involves the cyclization of amido-nitriles or the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . These reactions are carried out under mild conditions, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of glyoxal and ammonia, which were the first reagents used in the synthesis of imidazole . Modern methods may employ more advanced techniques and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: Substitution reactions can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
科学的研究の応用
2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
What sets 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid apart from other imidazole derivatives is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-amino-4-(2-propan-2-ylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)9-12-4-6-13(9)5-3-8(11)10(14)15/h4,6-8H,3,5,11H2,1-2H3,(H,14,15) |
InChIキー |
LTHUNRJRDZQPNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CN1CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















